molecular formula C19H16N4O2S B12170908 N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

Cat. No.: B12170908
M. Wt: 364.4 g/mol
InChI Key: AGFMBSYUMWZNGP-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine ring, an imidazo[2,1-b][1,3]thiazole ring, and an acetamide group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and imidazo[2,1-b][1,3]thiazole intermediates, followed by their coupling through various chemical reactions. Common reagents and conditions used in these reactions include:

    Reagents: Methoxy groups, phenyl groups, acetamide, thiazole derivatives.

    Conditions: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C19H16N4O2S/c1-25-18-8-7-14(10-20-18)21-17(24)9-15-12-26-19-22-16(11-23(15)19)13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,21,24)

InChI Key

AGFMBSYUMWZNGP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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